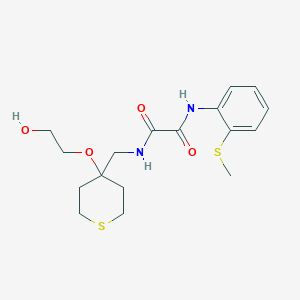

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

This compound is an oxalamide derivative characterized by a tetrahydro-2H-thiopyran core substituted with a 2-hydroxyethoxy group and a methylthio-phenyl moiety. Key features include:

Properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S2/c1-24-14-5-3-2-4-13(14)19-16(22)15(21)18-12-17(23-9-8-20)6-10-25-11-7-17/h2-5,20H,6-12H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNILPBADOHCLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCSCC2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H24N2O4S2, with a molecular weight of approximately 384.51 g/mol. The compound features several functional groups, including an oxalamide moiety, which is known for its diverse biological activities.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O4S2 |

| Molecular Weight | 384.51 g/mol |

| CAS Number | 2319834-52-9 |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related tetrahydrothiopyran derivatives have demonstrated effectiveness against various pathogens, including Haemophilus influenzae and Moraxella catarrhalis . The presence of the oxalamide group in this compound suggests potential inhibitory activity against specific enzymes involved in bacterial metabolism.

The compound's mechanism of action may involve interactions with specific biological targets, such as enzymes or receptors. The oxalamide structure could facilitate binding to active sites, potentially inhibiting enzymatic pathways critical for microbial survival. This aligns with findings from related studies that highlight the role of oxalamides in modulating biological processes .

Case Studies

- Antibacterial Efficacy : A study involving the synthesis and evaluation of various oxalamide derivatives found that certain compounds exhibited promising antibacterial activity against Gram-positive bacteria. While specific data on this compound is limited, its structural similarities suggest it may possess comparable efficacy .

- Pharmacological Potential : Research has explored the pharmacological applications of oxalamide derivatives in drug discovery. Compounds with similar structures have been investigated for their potential to serve as lead compounds in developing new therapeutic agents targeting infectious diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of Tetrahydrothiopyran Core : This initial step involves creating the tetrahydrothiopyran ring through cyclization reactions.

- Functionalization : Subsequent reactions introduce the hydroxyethyl group and attach the methylthio phenyl group.

- Oxalamide Formation : The final step involves coupling reactions to form the oxalamide linkage.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm product identity and purity throughout the synthesis process .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs to N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide exhibit significant anticancer properties. For example, related oxalamides have shown efficacy against various cancer cell lines, indicating potential pathways for therapeutic development .

- Protein Inhibition : The compound has been investigated for its ability to inhibit specific proteins associated with cancer progression, such as Bcl-2 family proteins. These proteins play crucial roles in regulating apoptosis, and their inhibition may lead to enhanced cancer cell death .

- Enzyme Modulation : The diverse functional groups present in the compound allow it to interact with various enzymes, potentially influencing metabolic pathways. This characteristic is particularly valuable in drug design aimed at modulating enzyme activity for therapeutic benefits.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of oxalamide derivatives similar to this compound demonstrated significant growth inhibition in various cancer cell lines, including SNB-19 and OVCAR-8. Percent growth inhibitions were recorded at 86.61% and 85.26%, respectively, indicating strong potential for further development as an anticancer agent .

Case Study 2: Protein Interaction Studies

Research investigating the interaction of oxalamides with Bcl-2 proteins revealed that these compounds could effectively disrupt protein-protein interactions critical for cancer cell survival. This study highlighted the importance of structural modifications in enhancing binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Structural Analogues with Oxalamide Linkages

N1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide ()

- Structural Differences : Replaces the thiopyran ring with a piperidine moiety and substitutes the methylthio group with a trifluoromethoxy phenyl group.

- Implications: The trifluoromethoxy group increases electronegativity and metabolic resistance compared to methylthio.

N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) and N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) ()

- Key Variations :

- Compound 17 features methoxy substituents on both aromatic rings, enhancing solubility but reducing lipophilicity.

- Compound 18 introduces a fluorine atom, improving bioavailability and enzymatic stability.

- Synthesis : Lower yields (35–52%) compared to thiopyran-based analogues, possibly due to steric hindrance in oxalamide coupling .

Regorafenib Analogues (1c, 2c, 3c) ()

- Structural Features : Fluorophenyl and trifluoromethyl groups linked via oxalamide.

- Physical Properties : Higher melting points (260–262°C) than the target compound (data unavailable), suggesting stronger crystalline packing or intermolecular forces .

Heterocyclic Analogues with Modified Cores

PhthalaPhos Derivatives (4b–4e) ()

- Backbone : Phthalamide instead of oxalamide, with dinaphtho-dioxaphosphepin groups.

Thioxoacetamide Derivatives (9–13) ()

- Core Structure : 1,3-Thiazolidin-4-one with thioxoacetamide side chains.

- Performance : Higher synthetic yields (53–90%) due to optimized cyclocondensation conditions. Melting points (147–207°C) reflect diverse crystallinity patterns .

Substituent Effects on Physicochemical Properties

| Compound | Key Substituents | Melting Point (°C) | Synthetic Yield (%) | Notable Features |

|---|---|---|---|---|

| Target Compound | Thiopyran, hydroxyethoxy, methylthio | N/A | N/A | Rigid core, balanced polarity |

| N1-(4-Trifluoromethoxyphenyl)oxalamide | Piperidine, trifluoromethoxy | N/A | N/A | Enhanced metabolic stability |

| Compound 17 | Methoxyphenethyl, methoxyphenyl | N/A | 35 | High solubility, low lipophilicity |

| Compound 1c (Regorafenib analogue) | Fluorophenyl, trifluoromethyl | 260–262 | N/A | High thermal stability |

| Thioxoacetamide 9 | Chlorobenzylidene, methoxyphenyl | 186–187 | 90 | High yield, thiazolidinone core |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.